REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.S([O-])([O-])(=O)=O.[Na+].[Na+].O.[C:19]1(C)[CH:24]=CC(S(O)(=O)=O)=C[CH:20]=1.C(OC=CC)C>C(Cl)(Cl)Cl.O>[Br:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:19]([CH3:24])[CH:20]=[N:1]2)=[CH:6][CH:7]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
14.39 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC
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Name
|
|
Quantity
|
498 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L round bottom flask fitted with a stirbar
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
transferred to a 2 L separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted twice with 200 mL saturated aq sodium bicarbonate and once with 200 mL water
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
EXTRACTION
|
Details
|
re-extracted twice with an additional 100 mL dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0.2-1.9% methanol:dichloromethane)
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired material
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.2 mmol | |
AMOUNT: MASS | 5.603 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 100.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |